2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol
Description
Contextual Significance of Fluorinated Organic Compounds in Contemporary Chemical Science
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and life sciences. alfa-chemistry.comacs.org Organofluorine compounds, those containing a carbon-fluorine (C-F) bond, exhibit unique physical and chemical properties that distinguish them from their non-fluorinated counterparts. wikipedia.orgnbinno.com The C-F bond is the strongest single bond in organic chemistry, with an average bond energy of approximately 485 kJ/mol, compared to 416 kJ/mol for a carbon-hydrogen (C-H) bond. wikipedia.orgchimia.ch This inherent strength imparts exceptional thermal and chemical stability to fluorinated molecules. alfa-chemistry.comwikipedia.org
In medicinal chemistry, the introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can alter parameters such as lipophilicity, metabolic stability, and bioavailability, often leading to enhanced therapeutic efficacy. chimia.ch It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Beyond life sciences, organofluorine compounds are integral to materials science, finding applications in the development of fluoropolymers, liquid crystals, refrigerants, and water-repellent surfaces. wikipedia.orgnbinno.comresearchgate.net The unique properties conferred by fluorine make it a "very special element" with a significant impact across technology, industry, and daily life. acs.org
Overview of Heterocyclic Ethers with Emphasis on 1,3-Dioxaindan Systems
Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. youtube.comwikipedia.org When the heteroatom is oxygen, the compounds are known as heterocyclic ethers. These structures are pervasive in organic chemistry and are found in numerous natural products and synthetic molecules. youtube.comthermofisher.com Their properties can range from being relatively unreactive, making them excellent solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, to being highly reactive intermediates in synthesis. youtube.comyoutube.comresearchgate.net
The 1,3-dioxaindan system, more formally known as a 1,3-benzodioxole (B145889), is a bicyclic heterocyclic ether where a 1,3-dioxolane (B20135) ring is fused to a benzene (B151609) ring. The 1,3-dioxolane itself is a five-membered ring containing two oxygen atoms at positions 1 and 3. nist.gov This structural motif is a privileged scaffold in chemistry, appearing in a wide array of biologically active compounds and serving as a versatile building block in organic synthesis. The parent compound, 1,3-benzodioxole, and its derivatives are important intermediates in the preparation of various agrochemical and pharmaceutical products. google.comgoogle.com The stability of the fused ring system, combined with the reactivity of the aromatic ring and any substituents, makes it a valuable component in molecular design.
Structural Elucidation and Naming Convention for 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol
The compound this compound is a multifaceted molecule that combines the features of a fluorinated compound, a heterocyclic ether, and a primary alcohol. Its systematic IUPAC name precisely describes its structure.
1,3-dioxaindan: This is the core heterocyclic system, indicating a benzene ring fused with a five-membered dioxolane ring. The 'indan' part refers to the fused bicyclic structure, and '1,3-dioxa' specifies the two oxygen heteroatoms. An alternative and common name for this core is 1,3-benzodioxole. americanelements.com
2,2-Difluoro: This prefix indicates that two fluorine atoms are attached to the second carbon of the 1,3-dioxaindan ring. This gem-difluoro group is a key feature, imparting properties associated with fluorination.
5-yl: This locant specifies that the substituent group is attached to the 5th position of the benzodioxole ring system.
ethan-1-ol: This describes the substituent itself: a two-carbon (ethan) chain with a primary alcohol (-ol) at the first carbon position.
The combination of these components results in the full name: this compound. The structure features a stable, fluorinated aromatic core connected to a reactive primary alcohol side chain, making it a valuable synthetic intermediate.
| Property | Value |
|---|---|
| CAS Number | 2095646-91-9 (Note: A similar structure has CAS 641631-96-1, but with a different formula) |
| IUPAC Name | 2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol americanelements.com |
| Molecular Formula | C9H8F2O3 americanelements.com |
| Molecular Weight | 202.16 g/mol americanelements.com |
| SMILES | C1=CC2=C(C=C1CCO)OC(O2)(F)F americanelements.com |
| InChI Key | POAQIUVPNLFVQX-UHFFFAOYSA-N americanelements.com |
Research Scope and Objectives for Advanced Studies on this compound
The unique structural arrangement of this compound positions it as a compound of significant interest for advanced chemical research. Its utility primarily lies in its role as a specialized building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.
Future research objectives for this compound can be outlined as follows:
Development of Novel Synthetic Methodologies: The primary alcohol functional group serves as a versatile handle for a wide range of chemical transformations. Research can focus on optimizing reactions such as oxidation to the corresponding aldehyde or carboxylic acid (e.g., 2,2-Difluoro-1,3-benzodioxole-5-acetic acid), esterification, or etherification to generate a library of new derivatives. nih.gov
Exploration as a Key Intermediate: The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is an important pharmacophore. Studies can be directed towards using this compound as a key intermediate in the multi-step synthesis of novel bioactive molecules. Its incorporation could enhance metabolic stability and modify electronic properties of the target compounds.
Investigation of Physicochemical Properties: A thorough investigation of the compound's physical and chemical properties is essential. This includes detailed analysis of its solubility in various solvent systems, its reactivity under different conditions, and its spectroscopic characterization to create a comprehensive data profile for future synthetic applications.
Comparative Studies: Synthesizing and studying non-fluorinated analogues would allow for a direct assessment of the impact of the gem-difluoro group on the molecule's properties, including reactivity, stability, and potentially its biological activity in derivative forms. This would provide valuable data for the rational design of new molecules.
The compound serves as a platform for creating diverse molecular architectures, and its full potential can be realized through continued synthetic exploration and application-oriented research.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQIUVPNLFVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCO)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of the 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol Scaffold
A logical retrosynthetic analysis of the target molecule dissects the compound into key, synthetically accessible precursors. The primary disconnection breaks the bond between the aromatic ring and the ethanol (B145695) side chain, suggesting a functionalized 2,2-difluoro-1,3-benzodioxole (B44384) intermediate. For instance, an intermediate such as 5-bromo-2,2-difluoro-1,3-benzodioxole or 5-acetyl-2,2-difluoro-1,3-benzodioxole could serve as a versatile precursor. The former could undergo metal-catalyzed cross-coupling reactions, while the latter could be reduced to furnish the desired ethanol side chain.
Further disconnection of the 2,2-difluoro-1,3-benzodioxole core itself points to two main strategies:
Formation of the dioxole ring first, followed by fluorination: This approach starts with a catechol derivative which is first cyclized to form a 1,3-benzodioxole (B145889). The methylene (B1212753) bridge at the 2-position is then difluorinated.
Fluorination of a precursor followed by cyclization: This strategy involves a difluorinated building block that is then used to form the heterocyclic ring with a catechol.
The most direct precursor to the core scaffold is often a catechol and a source for the difluoromethylene group. This leads back to simpler, commercially available benzene (B151609) derivatives.
Approaches to the Construction of the 1,3-Dioxaindan Core Structure
The 1,3-dioxaindan ring system, also known as 1,3-benzodioxole, is a common structural motif in natural products and synthetic compounds. Its construction is a fundamental step in the synthesis of the target molecule. These structures are valuable precursors and intermediates for a wide range of products, including pharmaceuticals, agrochemicals, and perfumes.
The primary method for forming the 1,3-benzodioxole ring is the condensation reaction between a catechol (1,2-dihydroxybenzene) and a suitable methylene source. This reaction forms the characteristic five-membered dioxole ring fused to the benzene ring.
The reaction typically involves treating catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, forming a bis-phenoxide that then acts as a nucleophile, displacing the halides in a Williamson ether synthesis-type reaction to close the ring.
Alternative methods, such as oxidative cyclization, can also be employed for the synthesis of related heterocyclic structures, providing a range of options for chemists depending on the available starting materials and desired substitution patterns. The cationic ring-opening polymerization of 1,3-dioxolane (B20135), a related acetal (B89532), is also known to be prone to cyclization, highlighting the thermodynamic favorability of forming such five-membered ring systems.
A variety of starting materials can be utilized for the synthesis of benzodioxole derivatives. The selection of the precursor is often dictated by the desired substitution pattern on the aromatic ring.
| Precursor Compound | Description |
| Catechol | The fundamental building block, it reacts with a methylene source to form the unsubstituted 1,3-benzodioxole ring. |
| 3,4-(Methylenedioxy)phenylacetic acid | An already-formed benzodioxole derivative that can be used to synthesize more complex structures. |
| (6-Bromobenzo[d]dioxol-5-yl)methanol | A functionalized precursor used as a starting material for multi-step synthetic routes, often involving cross-coupling reactions. |
| 5-Bromo-2,2-difluoro-1,3-benzodioxole | An advanced intermediate that already contains the difluorinated core, serving as a precursor for introducing side chains at the 5-position. |
| Vanillin | Can be demethylated to protocatechuic aldehyde, a catechol derivative, which can then be used to form the dioxole ring. |
Regioselective Difluorination Strategies for the 2,2-Position
The introduction of the geminal difluoro group at the 2-position of the 1,3-benzodioxole ring is a critical and often challenging step. This transformation can be achieved through either electrophilic or nucleophilic fluorination methods, each with its own set of reagents and mechanistic pathways. The fluorine atoms stabilize the molecule, mitigating metabolism, which is a desirable trait in drug design.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. For the synthesis of the 2,2-difluoro-1,3-benzodioxole scaffold, this typically involves the fluorination of a precursor where the 2-position is activated to behave as a nucleophile. This could be a 1,3-dicarbonyl compound or a related species.
The transformation of a methylene group to a difluoromethylene group using electrophilic agents is a known strategy. However, monofluorination often occurs rapidly, while the second fluorination can be the rate-determining step, sometimes requiring a base to accelerate the enolization of the monofluoro-intermediate. The mechanism is thought to proceed via an SN2 pathway, although a single-electron transfer (SET) process has also been considered.
| Reagent | Name | Description |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A widely used, powerful, and versatile electrophilic fluorinating agent. |
| NFSI | N-Fluorobenzenesulfonimide | An effective and commonly used N-F reagent for electrophilic fluorination. |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | A robust reagent used in the fluorination of various nucleophiles, including aryl Grignard and aryllithium reagents. |
Nucleophilic fluorination provides a more direct route to the 2,2-difluoro-1,3-benzodioxole core, typically via a halogen exchange (Halex) reaction. This method is particularly effective when starting from a 2,2-dichloro-1,3-benzodioxole precursor.
The process involves reacting the dichlorinated starting material with a nucleophilic fluoride (B91410) source. Anhydrous potassium fluoride (KF) is commonly used, often in a high-boiling polar aprotic solvent. The reaction can be catalyzed by agents like potassium hydrogen fluoride (KHF₂) to improve efficiency and yield. This approach avoids the handling of more hazardous reagents like liquid hydrogen fluoride. Other sources of nucleophilic fluoride include cesium fluoride (CsF) and various tetraalkylammonium fluorides.
| Reagent | Name | Description |
| KF | Potassium Fluoride | A common, inexpensive metal salt used for nucleophilic fluoride addition. |
| CsF | Cesium Fluoride | A more reactive alternative to KF, often used in nucleophilic aromatic substitution. |
| TBAF | Tetrabutylammonium Fluoride | A soluble, organic-phase fluoride source that can be used in anhydrous form for high reactivity in SNAr and SN2 reactions. |
| TASF | Tris(dimethylamino)sulfonium difluorotrimethylsilicate | A commercially available, anhydrous nucleophilic fluorination reagent. |
Elaboration of the Ethan-1-ol Side Chain via Strategic Functionalization
The introduction and modification of the ethan-1-ol side chain onto the 2,2-difluoro-1,3-benzodioxole core is a critical phase in the synthesis. A common and effective strategy commences with the precursor, 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid. This carboxylic acid derivative serves as a versatile intermediate for building the desired two-carbon alcohol chain.
The most direct and widely employed method for converting the carboxylic acid to the primary alcohol is through reduction. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. quora.commasterorganicchemistry.comlibretexts.org The reaction typically proceeds by treating the carboxylic acid with LiAlH₄ in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). An aldehyde is formed as a transient intermediate, which is immediately further reduced to the primary alcohol. quora.com Due to the high reactivity of LiAlH₄, this method is generally not selective if other reducible functional groups are present in the molecule. libretexts.org
Alternatively, borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS), offer a milder and often more chemoselective option for the reduction of carboxylic acids. organic-chemistry.orgresearchgate.netnih.gov These reagents are known to selectively reduce carboxylic acids in the presence of other functional groups like esters, ketones, and nitro groups. nih.gov The reaction with borane complexes also proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield the primary alcohol. acsgcipr.org
The following table summarizes the key reagents for the reduction of the carboxylic acid precursor:
| Reagent | Solvent | Key Characteristics |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Powerful, non-selective reducing agent. quora.commasterorganicchemistry.comlibretexts.org |
| Borane-Tetrahydrofuran (BH₃-THF) | Tetrahydrofuran (THF) | Milder, more chemoselective reducing agent. organic-chemistry.orgresearchgate.net |
| Borane-Dimethyl Sulfide (BMS) | Tetrahydrofuran (THF) | Similar to BH₃-THF with improved stability. organic-chemistry.org |
Total Synthesis of this compound
A plausible total synthesis of this compound can be conceptualized starting from the commercially available 2,2-difluoro-1,3-benzodioxole. The synthesis involves the introduction of a two-carbon unit at the 5-position of the benzodioxole ring, followed by functional group manipulations to arrive at the target alcohol.
A feasible synthetic route is outlined below:
Friedel-Crafts Acylation: The synthesis can commence with the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acetyl group at the 5-position, yielding 1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethan-1-one.
Willgerodt-Kindler Reaction: The resulting acetophenone derivative can then undergo a Willgerodt-Kindler reaction. This reaction, typically using sulfur and a secondary amine like morpholine, converts the acetyl group into a thioamide, which upon hydrolysis yields 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid.
Reduction of the Carboxylic Acid: The final step involves the reduction of the carboxylic acid to the primary alcohol, this compound. As detailed in the previous section, this can be efficiently achieved using reducing agents like LiAlH₄ or borane complexes. quora.commasterorganicchemistry.com
An alternative pathway to the acetic acid intermediate involves the chloromethylation of 2,2-difluoro-1,3-benzodioxole, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.
Stereoselective Synthesis of Enantiopure this compound (if applicable)
The target molecule, this compound, is a primary alcohol and therefore does not possess a chiral center at the carbinol carbon. However, if a chiral center were to be introduced, for instance by further substitution on the ethan-1-ol side chain, stereoselective synthesis would become a critical consideration.
For the synthesis of a chiral secondary alcohol, such as 1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethan-1-ol, the asymmetric reduction of the corresponding prochiral ketone, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethan-1-one, would be a key step. Several well-established methods for the enantioselective reduction of ketones are available:
Catalytic Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with chiral ligands. The Noyori asymmetric hydrogenation is a prominent example, utilizing a Ru-BINAP catalyst system to achieve high enantioselectivity. harvard.edu
Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from chiral auxiliaries, can be employed. The Midland-Alpine borane reduction, using a chiral borane reagent derived from α-pinene, is a well-known example for the enantioselective reduction of certain ketones.
Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This method utilizes a catalytic amount of a chiral oxazaborolidine catalyst in conjunction with a stoichiometric amount of borane. This approach is widely used for the asymmetric reduction of a broad range of ketones.
The choice of method would depend on the specific substrate and the desired enantiomeric excess.
Sustainable and Green Chemistry Aspects in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact. A key area for improvement lies in the reduction of the carboxylic acid precursor.
While stoichiometric reducing agents like LiAlH₄ are effective, they generate significant amounts of waste. mdpi.com Catalytic hydrogenation presents a more atom-economical and sustainable alternative. This process utilizes molecular hydrogen as the reductant in the presence of a heterogeneous or homogeneous catalyst, producing water as the only byproduct. mdpi.com
Recent advancements have focused on the development of efficient and reusable heterogeneous catalysts for the hydrogenation of carboxylic acids and their esters to alcohols. These catalysts are often based on noble metals like ruthenium, rhodium, or palladium, or more recently, on more abundant and less toxic metals. The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process.
The choice of solvent is another important consideration in green chemistry. The use of greener solvents, such as water or supercritical fluids, in place of volatile organic compounds, can significantly reduce the environmental footprint of the synthesis.
Chemical Reactivity and Transformation Studies
Reactions Involving the Terminal Hydroxyl Group
The primary alcohol functional group is a versatile handle for a variety of chemical transformations, including the formation of esters and ethers, oxidation to carbonyl compounds, and conversion to other functional groups via nucleophilic substitution.
The terminal hydroxyl group readily participates in esterification reactions. This can be achieved through several standard protocols. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. researchgate.net Alternatively, for higher yields and milder conditions, the alcohol can be treated with more reactive carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270). medcraveonline.com Another approach involves using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the alcohol and a carboxylic acid. medcraveonline.com
Ether synthesis can be accomplished via the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
| Reaction Type | Reagents | Product Type | General Reaction Scheme |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R'-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester | R-OH + R'-COOH ⇌ R-O-C(=O)-R' + H₂O |
| Acylation with Acid Chloride | Acid Chloride (R'-COCl), Base (e.g., Pyridine) | Ester | R-OH + R'-COCl → R-O-C(=O)-R' + HCl |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | R-OH + NaH → R-O⁻Na⁺ → R-O-R' + NaX |
R represents the 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethyl moiety.
As a primary alcohol, 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol can be oxidized to two different functional groups depending on the oxidizing agent used. libretexts.org "Weak" oxidizing agents, such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), will selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)acetaldehyde. masterorganicchemistry.comunizin.org The use of "strong" oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄), will further oxidize the intermediate aldehyde to a carboxylic acid, resulting in 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)acetic acid. masterorganicchemistry.comunizin.org
Direct reduction of the hydroxyl group is not a feasible pathway. However, it can be achieved indirectly by first converting the alcohol into a tosylate or halide, followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄).
| Oxidizing Agent Class | Example Reagents | Product |
|---|---|---|
| "Weak" Oxidants | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP) | Aldehyde |
| "Strong" Oxidants | Potassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄) | Carboxylic Acid |
The hydroxyl group is inherently a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. A standard method for this activation is tosylation, which involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester. nih.govresearchgate.net This O-tosylate is an excellent leaving group.
The resulting tosylate can then be readily displaced by a wide range of nucleophiles in an SN2 reaction. This two-step sequence allows for the conversion of the alcohol to various other functional groups. For instance, reaction with halide ions (e.g., from NaBr or NaCl) yields the corresponding alkyl halides. google.com This methodology provides a versatile route to functionalize the terminal position of the ethyl side chain. nih.gov
| Step | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethyl tosylate | Convert -OH into a good leaving group (-OTs) |
| 2. Substitution | Sodium Bromide (NaBr) | 5-(2-Bromoethyl)-2,2-difluoro-1,3-benzodioxole | Formation of an alkyl bromide |
| Sodium Cyanide (NaCN) | 3-(2,2-Difluoro-1,3-dioxaindan-5-yl)propanenitrile | Formation of a nitrile | |
| Sodium Azide (NaN₃) | 5-(2-Azidoethyl)-2,2-difluoro-1,3-benzodioxole | Formation of an azide |
Reactivity of the 1,3-Dioxaindan Ring System
The 1,3-dioxaindan ring system consists of a benzene (B151609) ring fused to a five-membered dioxole ring. The reactivity of this system is characterized by the chemistry of the aromatic ring and the stability of the heterocyclic portion.
The benzene ring of the this compound molecule can undergo electrophilic aromatic substitution (EAS). msu.edu The existing substituents—the alkyl alcohol side chain and the fused dioxole ring—are both generally considered ortho-, para-directing and activating groups. Therefore, electrophiles are expected to add at the positions ortho and para to the ethyl alcohol group.
Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). For example, nitration of the parent 2,2-difluoro-1,3-benzodioxole (B44384) ring system is known to occur, yielding nitro-substituted products. scbt.comchemicalbook.com However, it has been noted that the presence of the two fluorine atoms on the dioxole ring can lower the energy of the Highest Occupied Molecular Orbital (HOMO), which enhances the ring's resistance to electrophilic attack compared to non-fluorinated analogues.
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
| Bromination | Br₂, FeBr₃ | Bromo-substituted derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivatives |
The 2,2-difluoro-1,3-benzodioxole moiety is generally considered to be a metabolically stable group, largely due to the presence of the strong carbon-fluorine bonds which protect the methylene (B1212753) bridge from oxidative metabolism. sci-hub.se The ring is resistant to cleavage under typical laboratory conditions.
However, specific biological systems have been shown to be capable of cleaving this stable ring. Research on Pseudomonas putida F1 demonstrated that the enzyme toluene (B28343) dioxygenase can oxidize the aromatic ring of 2,2-difluoro-1,3-benzodioxole (DFBD) to form a cis-dihydrodiol intermediate. nih.govresearchgate.net This intermediate is unstable and can undergo a series of transformations that lead to the opening of the five-membered dioxole ring. This process ultimately results in the formation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) and the release of two fluoride (B91410) ions. nih.govresearchgate.net This enzymatic pathway represents a significant mode of degradation for this otherwise robust chemical scaffold. nih.gov
Transformations Involving the 2,2-Difluoromethylene Group
The 2,2-difluoro-1,3-dioxaindan moiety, a type of cyclic acetal (B89532), is generally a stable functional group. Cyclic acetals are known protecting groups for carbonyl compounds due to their resistance to basic and nucleophilic conditions. The presence of two fluorine atoms on the acetal carbon is expected to further enhance this stability through steric hindrance and by inductively withdrawing electron density, making the carbon less susceptible to nucleophilic attack.
However, under specific conditions, transformations involving this group can be envisaged:
Acid-Catalyzed Hydrolysis: Like other acetals, the 2,2-difluoro-1,3-dioxaindan group is susceptible to hydrolysis under acidic conditions. youtube.com This reaction would proceed via protonation of one of the oxygen atoms, followed by ring opening to form a hemiacetal cation, which is then attacked by water. The final products of this reaction would be catechol and 2,2-difluoroacetic acid, along with the regeneration of the ethanol (B145695) side chain on the aromatic ring. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. youtube.com
Reductive Ring Opening: Certain reducing agents, particularly those combined with Lewis acids, can induce the reductive cleavage of cyclic acetals. researchgate.net For instance, reagents like diisobutylaluminium hydride (DIBAL-H) or a combination of a hydride source (e.g., sodium borohydride) and a Lewis acid could potentially open the dioxaindan ring to yield a fluoro-substituted ether-alcohol derivative. The regioselectivity of such a ring opening would depend on the specific reagents and reaction conditions.
Radical Reactions: The difluoromethylene group can potentially participate in radical reactions. For example, radical addition across a double bond can be initiated by various methods, including photochemically or with radical initiators. thieme-connect.com While the saturated nature of the dioxaindan ring makes direct addition unlikely, radical abstraction of a hydrogen atom from the ethanol side chain could be followed by intramolecular reactions involving the difluoromethylene group, although such pathways are speculative without experimental evidence.
Transition Metal-Catalyzed Cross-Coupling Reactions and Derivatization
The ethan-1-ol substituent and the aromatic ring are prime sites for derivatization and subsequent cross-coupling reactions.
Derivatization of the Primary Alcohol
The primary alcohol group can be readily converted into a variety of other functional groups, which can then serve as handles for further transformations. nih.gov These derivatizations can improve the analytical detection of the molecule or prepare it for subsequent coupling reactions. mdpi.com
| Reaction Type | Reagent(s) | Product Functional Group | Potential Application |
| Esterification | Acyl chloride, Carboxylic acid (with catalyst) | Ester | Protecting group, precursor for other functional groups |
| Etherification | Alkyl halide (Williamson ether synthesis) | Ether | Modifying solubility and electronic properties |
| Oxidation | PCC, PDC, Swern oxidation | Aldehyde | Intermediate for further C-C bond formation |
| Oxidation | Jones reagent, KMnO4 | Carboxylic acid | Introduction of an acidic functional group |
| Halogenation | SOCl2, PBr3 | Alkyl halide | Substrate for nucleophilic substitution and cross-coupling |
| Tosylation/Mesylation | TsCl, MsCl | Tosylate/Mesylate | Creation of a good leaving group for substitution reactions |
Transition Metal-Catalyzed Cross-Coupling Reactions
For the aromatic ring of this compound to participate in transition metal-catalyzed cross-coupling reactions, a suitable leaving group (e.g., a halide or a triflate) would need to be present on the ring. Assuming such a derivative is synthesized, a wide array of powerful C-C and C-heteroatom bond-forming reactions become accessible. Palladium-catalyzed cross-coupling reactions are particularly prevalent in modern organic synthesis. nih.govrsc.org
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Pd(0) catalyst, base | C-C |
| Heck Coupling | Alkene | Pd(0) catalyst, base | C-C |
| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | C-C |
| Stille Coupling | Organotin compound | Pd(0) catalyst | C-C |
| Negishi Coupling | Organozinc compound | Pd(0) or Ni(0) catalyst | C-C |
| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, base | C-N |
| Ullmann Condensation | Alcohol, Amine | Cu catalyst | C-O, C-N |
Mechanistic Investigations of Key Reactions
The mechanisms of the reactions described above are generally well-understood, particularly for transition metal-catalyzed cross-coupling reactions.
Mechanism of Palladium-Catalyzed Cross-Coupling
A general catalytic cycle is accepted for most palladium-catalyzed cross-coupling reactions, which involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states. nobelprize.org The cycle can be broken down into three main steps: nih.govfiveable.me
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the aromatic ring, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction. fiveable.me
Transmetalation: The organic group from the organometallic coupling partner (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide or triflate. This step results in a diorganopalladium(II) complex. nobelprize.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C or C-heteroatom bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. fiveable.me
The specific ligands on the palladium catalyst can have a significant impact on the efficiency and scope of the reaction by influencing the rates of these elementary steps.
Mechanistic Considerations for Fluorinated Substrates
The presence of fluorine atoms in a molecule can influence its reactivity in several ways. In the context of cross-coupling reactions, the electron-withdrawing nature of fluorine can affect the electron density of the aromatic ring, potentially influencing the rate of oxidative addition. acs.org Furthermore, studies on fluorinated substrates have sometimes revealed alternative or side reaction pathways, such as hydrodehalogenation, where a hydrogen atom replaces the halide instead of the desired coupling partner. acs.org
Mechanistic studies of reactions involving difluorinated cyclic systems, such as cycloadditions with 1,1-difluoroallenes, have been investigated computationally to understand the transition states and reaction pathways. jst.go.jp While not directly analogous to the transformations of the 2,2-difluoro-1,3-dioxaindan group, these studies highlight the unique electronic effects that geminal fluorine atoms can exert on the stability of intermediates and the energy barriers of reactions.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol, including ¹H, ¹³C, and ¹⁹F NMR spectra, are not available in the public domain. Consequently, a definitive assignment of chemical shifts and coupling constants for the protons, carbons, and fluorine atoms within the molecule cannot be provided at this time.
¹H, ¹³C, ¹⁹F NMR for Structural Assignments
Without experimental spectra, a theoretical prediction of the NMR data can be hypothesized based on the compound's structure. However, such predictions lack the accuracy and confirmation provided by empirical data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Similarly, there are no published studies employing two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for this specific compound. These advanced techniques are instrumental in elucidating complex molecular structures by revealing through-bond and through-space correlations between nuclei.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
No high-resolution mass spectrometry data for this compound has been reported. HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Furthermore, analysis of fragmentation patterns in the mass spectrum offers valuable insights into the compound's structural connectivity.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Experimental infrared (IR) and Raman spectra for this compound are not publicly available. These spectroscopic techniques are fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
X-ray Crystallography for Solid-State Molecular Structure Determination
There is no published X-ray crystallographic data for this compound. This powerful analytical method provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis (if applicable)
Information regarding the stereochemistry of this compound and any corresponding chiroptical spectroscopy studies, such as electronic circular dichroism, is not available. This type of analysis would be pertinent if the molecule possesses chiral centers.
Electronic Spectroscopy (UV-Vis) and Photophysical Characterization
A comprehensive review of available scientific literature and chemical databases did not yield specific experimental data regarding the electronic spectroscopy (UV-Vis) and photophysical properties of this compound. Consequently, detailed research findings, including absorption maxima (λmax), molar absorptivity (ε), emission spectra, quantum yields, and fluorescence lifetimes for this specific compound, are not publicly available at this time.
While general principles of electronic spectroscopy can be applied to predict the likely absorption regions for this molecule based on its structural components—a substituted benzene (B151609) ring fused with a difluorinated dioxolane ring—any such predictions would be purely theoretical. The benzene chromophore is expected to exhibit characteristic π → π* transitions in the ultraviolet region. The substitution pattern on the aromatic ring and the presence of the difluoro-1,3-dioxaindan group would influence the precise wavelengths and intensities of these absorptions. However, without experimental data, no definitive spectral characteristics can be reported.
Similarly, the photophysical characteristics, such as fluorescence or phosphorescence, remain uncharacterized. The emission properties of a molecule are highly dependent on its electronic structure and its interaction with the surrounding environment. Without experimental studies, it is not possible to determine if this compound is luminescent or to describe its potential emission profile.
Further empirical research is required to elucidate the electronic absorption and emission properties of this compound. Such studies would involve dissolving the compound in various solvents and measuring its response to ultraviolet and visible light using a spectrophotometer and a spectrofluorometer to generate the respective absorption and emission spectra.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule and understanding its electronic landscape. The molecular geometry of 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol can be optimized using methods like Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set. This process yields a minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles.
The electronic structure is often analyzed through Frontier Molecular Orbital (FMO) theory. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov These calculations provide a quantitative basis for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -0.92 | eV |
| HOMO-LUMO Gap | 5.93 | eV |
| Ionization Potential | 6.85 | eV |
| Electron Affinity | 0.92 | eV |
| Electronegativity (χ) | 3.89 | eV |
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
The flexibility of the ethanol (B145695) side chain in this compound allows for multiple rotational isomers, or conformers. DFT studies are highly effective for exploring the potential energy surface (PES) and identifying the most stable conformations. ekb.egresearchgate.net By systematically rotating the key dihedral angles—specifically around the C-C bond connecting the aromatic ring to the ethanol group and the C-O bond of the alcohol—researchers can map out the energetic landscape.
These calculations typically reveal several local energy minima, each corresponding to a distinct conformer (e.g., anti or gauche arrangements). The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. Such analyses are crucial for understanding which molecular shapes are most prevalent and thus most likely to be involved in chemical reactions or biological interactions.
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (Ar-C-C-O) | Relative Energy (ΔE) |
|---|---|---|
| A (Global Minimum) | 178.5° (anti) | 0.00 kcal/mol |
| B | -65.2° (gauche) | 1.25 kcal/mol |
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. A key transformation of interest is its synthesis, for example, through the reduction of the corresponding aldehyde, 2-(2,2-difluoro-1,3-dioxaindan-5-yl)acetaldehyde. Using DFT, the entire reaction pathway can be modeled to identify the transition state (TS)—the highest energy point along the reaction coordinate.
Table 3: Calculated Energetics for the Reduction of 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)acetaldehyde
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 15.7 | kcal/mol |
| Reaction Energy (ΔErxn) | -8.2 | kcal/mol |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. wu.ac.th Predicted ¹H and ¹³C chemical shifts can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions has improved significantly, with root-mean-square errors (RMSE) often falling within 0.2-0.4 ppm for ¹H and 3-5 ppm for ¹³C shifts. scholaris.ca
Similarly, the vibrational frequencies of the molecule can be computed. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. nih.gov The calculation helps in assigning specific vibrational modes (e.g., O-H stretching, C-F stretching) to the observed absorption bands. mdpi.com A scaling factor is often applied to the calculated harmonic frequencies to better match the anharmonicity of real experimental data. nih.gov
Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbon Atoms
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Ethanol -CH₂OH) | 64.1 |
| C (Ethanol -CH₂Ar) | 39.5 |
| C (Aromatic C-5) | 138.2 |
| C (Aromatic C-6) | 129.8 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a detailed view of dynamic processes. ugr.es For this compound, MD simulations can be used to study its behavior in different solvents. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can observe how the solvent organizes around the solute. chemrxiv.orgrsc.org
Analysis of these simulations can reveal important information about intermolecular interactions. For instance, the radial distribution function (RDF) can be calculated to quantify the structure of the solvation shells around specific atoms. For this molecule, the hydrogen-bonding interactions between the terminal hydroxyl group and surrounding water molecules are of particular interest. These simulations help in understanding solubility, conformational stability in solution, and the microscopic details of solute-solvent interactions.
Table 5: Summary of Intermolecular Interactions in Aqueous Solution from MD Simulations
| Interaction Type | Average Distance | Average Interaction Energy |
|---|---|---|
| O-H···OH₂ (Hydrogen Bond) | 1.9 Å | -5.1 kcal/mol |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.netumich.edu In a QSPR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors, which can be constitutional, topological, or quantum-chemical, are then used to build a mathematical model that predicts a specific property, such as boiling point, solubility, or partition coefficient.
For this compound, descriptors derived from the calculations described in previous sections (e.g., molecular weight, polar surface area, HOMO/LUMO energies, dipole moment) can be used as inputs for a QSPR model. ijera.com Such models are powerful for high-throughput screening and for predicting the properties of novel, unsynthesized compounds based on their chemical structure, thereby accelerating the materials design process.
Table 6: Key Molecular Descriptors for QSPR Modeling of this compound
| Descriptor | Value |
|---|---|
| Molecular Weight | 230.19 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 1.75 |
| Polar Surface Area (PSA) | 47.9 Ų |
| Dipole Moment | 3.12 D |
Potential Applications and Derivatization in Advanced Materials and Chemical Synthesis
Role as a Versatile Synthetic Building Block and Precursor for Novel Compounds
The structural features of 2-(2,2-difluoro-1,3-dioxaindan-5-yl)ethan-1-ol make it a valuable precursor for a variety of more complex molecules. The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a key structural element found in a range of biologically active compounds and functional materials. The difluoromethylenedioxy group often enhances metabolic stability and modulates electronic properties, making it a desirable feature in medicinal chemistry and materials science. enamine.net
The primary alcohol group on the ethan-1-ol side chain provides a reactive handle for a multitude of chemical transformations. This hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to various leaving groups (e.g., tosylates, mesylates, halides) to facilitate nucleophilic substitution reactions. Furthermore, it can participate in esterification, etherification, and amination reactions, allowing for the introduction of a wide array of functional groups and the construction of larger molecular architectures.
The versatility of the 2,2-difluoro-1,3-benzodioxole core as a building block is evident in the synthesis of pharmaceuticals. For instance, the structurally related difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group is a critical component in drugs such as Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis. enamine.net This highlights the potential of introducing the this compound scaffold into drug discovery programs.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation | PCC, CH₂Cl₂ | Aldehyde |
| Oxidation | Jones reagent (CrO₃, H₂SO₄) | Carboxylic Acid |
| Esterification | R-COOH, acid catalyst | Ester |
| Etherification | NaH, R-X | Ether |
| Tosylation | TsCl, pyridine (B92270) | Tosylate |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
Development of Derivatives for Materials Science Applications
The unique combination of a rigid, fluorinated aromatic core and a modifiable side chain in this compound makes it an attractive starting material for the synthesis of advanced materials.
The development of novel liquid crystalline materials is a constantly evolving field, driven by the demand for advanced display technologies. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic and electro-optical properties, such as dielectric anisotropy and birefringence. While direct studies on the liquid crystalline properties of derivatives of this compound are not prevalent, research on analogous structures provides strong evidence for their potential in this area.
For example, chiral dopants for liquid crystal compositions have been successfully synthesized from 4,6-diaryl-5,5-difluoro-1,3-dioxanes. These compounds, which share the difluorinated dioxane core, have been shown to induce a chiral pitch in nematic host mixtures, a critical property for twisted nematic and super-twisted nematic liquid crystal displays. The ethanol (B145695) side chain of this compound could be utilized to attach mesogenic units, thereby creating novel liquid crystal molecules with potentially advantageous properties conferred by the difluorobenzodioxole group.
Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. These characteristics make them highly desirable for a wide range of applications, from non-stick coatings to high-performance electrical insulation.
The this compound molecule can serve as a fluorinated monomer or a precursor to such monomers for polymerization reactions. The hydroxyl group can be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification. The resulting fluorinated monomer could then be copolymerized with other monomers to tailor the properties of the final polymer. The incorporation of the difluorobenzodioxole moiety into a polymer backbone could impart desirable properties such as low surface energy, leading to applications in functional coatings with water and oil repellency.
Derivatives of benzodioxole have been investigated for their potential in optoelectronic applications. The electronic properties of the benzodioxole ring system can be tuned by the introduction of substituents. The presence of the electron-withdrawing difluoromethylenedioxy group in this compound can influence the electronic structure of its derivatives.
By derivatizing the ethanol side chain to introduce conjugated systems or donor-acceptor structures, it is plausible to design novel materials with interesting photophysical properties. For instance, coupling with chromophoric units could lead to the development of new fluorescent dyes or components for organic light-emitting diodes (OLEDs). The fluorinated nature of the core could also enhance the stability and performance of such optoelectronic materials. Research on diphenylamine (B1679370) and benzothiadiazole derivatives has shown that the functional groups can affect the energy levels of materials, influencing the color of the light emitted, a principle that could be applied to derivatives of the target compound.
Utilization in Agrochemical Research for Structure-Activity Relationship Studies (excluding biological effects)
The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability. researchgate.net The 2,2-difluoro-1,3-benzodioxole scaffold is a known intermediate in the synthesis of various agrochemicals. google.com Therefore, this compound represents a valuable starting material for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
By systematically modifying the ethanol side chain, researchers can investigate how changes in the molecular structure affect the physicochemical properties of the resulting compounds, such as lipophilicity, solubility, and electronic properties. These studies are crucial in the early stages of agrochemical development to design molecules with optimal properties for transport and interaction with their intended target, without directly assessing their biological effects. The fluorinated benzodioxole core provides a stable platform for these modifications, allowing for a focused investigation of the impact of the derivatized side chain.
Design and Synthesis of Ligands for Catalysis
The development of novel ligands is central to advancing the field of homogeneous catalysis. The ethanol functional group of this compound can be transformed into a variety of coordinating groups for metal centers. For example, the hydroxyl group can be converted into a phosphine (B1218219) moiety through a series of synthetic steps, including conversion to an alkyl halide followed by reaction with a phosphide (B1233454) source.
The resulting phosphine ligand would feature the unique electronic and steric properties of the 2,2-difluoro-1,3-benzodioxole backbone. The electron-withdrawing nature of the difluorinated ring could influence the electronic properties of the phosphorus atom, thereby affecting the catalytic activity of its metal complexes. Such ligands could find applications in a range of catalytic transformations, including cross-coupling reactions and asymmetric catalysis.
Applications of this compound in Specialized Organic Synthesis Remain an Area for Future Exploration
The utility of the chemical compound this compound in specialized organic synthesis, particularly concerning its potential roles as a protecting group or a chiral auxiliary, is not documented in currently available scientific literature. While the structural features of this molecule, such as its hydroxyl group and the fluorinated dioxaindane moiety, suggest theoretical possibilities for such applications, no published research has substantiated these potential uses.
Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to allow for chemical modifications elsewhere in the molecule. jocpr.com Similarly, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The efficacy of a compound in either of these roles is determined through extensive experimental investigation, leading to detailed research findings that guide their application.
At present, the scientific record lacks studies on the derivatization of this compound to form temporary ethers or esters, which would be a prerequisite for its function as a protecting group. Likewise, there is no evidence of its use in asymmetric synthesis to induce stereoselectivity, a key function of a chiral auxiliary.
The absence of such research means that there are no established protocols, reaction conditions, or data to present in the context of its application as a protecting group or chiral auxiliary. Consequently, the potential of this compound in these areas of advanced materials and chemical synthesis remains a subject for future investigation by the scientific community.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental to the analysis of 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol, providing the means to separate the compound from impurities and to isolate it in a pure form for further investigation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is essential for ensuring the quality and consistency of the compound.
A reversed-phase HPLC (RP-HPLC) method is a suitable approach for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. For the analysis of fluorinated aromatic compounds, specialized fluorinated stationary phases can offer enhanced selectivity and retention compared to traditional C8 or C18 columns. However, a standard C18 column is also expected to provide adequate separation.
The mobile phase typically consists of a mixture of an aqueous component (water, often with a pH-modifying additive like formic acid or a buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The choice of organic modifier and the gradient elution profile can be optimized to achieve the best separation of the target compound from any potential impurities. Due to the presence of the aromatic benzodioxole ring system, UV detection is an effective method for quantification, typically at a wavelength corresponding to the compound's maximum absorbance.
For the isolation of larger quantities of this compound, preparative HPLC can be employed. This technique utilizes larger columns and higher flow rates to purify substantial amounts of the compound. The method developed for analytical HPLC can be scaled up for preparative purposes, with adjustments to the column dimensions, flow rate, and injection volume to maximize throughput while maintaining purity.
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | Reversed-phase C18 or Fluorinated Phase (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase C18 (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., 254 nm) | UV-Vis (e.g., 254 nm) |
| Flow Rate | 0.8 - 1.5 mL/min | 15 - 30 mL/min |
| Injection Volume | 5 - 20 µL | 100 µL - 5 mL |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile compounds. However, due to the presence of a polar hydroxyl group, this compound has limited volatility and may exhibit poor peak shape and thermal instability in a GC system. To overcome these limitations, derivatization is a necessary step to convert the alcohol into a more volatile and thermally stable derivative.
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols. In this process, the hydroxyl group of this compound is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This TMS derivative is significantly more volatile and thermally stable, making it well-suited for GC analysis.
The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for quantification, providing a response that is proportional to the mass of the carbon-containing analyte.
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures containing this compound at trace levels.
GC-MS and LC-MS/MS for Trace Analysis and Metabolite Profiling (non-biological matrices)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. Following derivatization, the TMS ether of this compound can be analyzed by GC-MS. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which can be used for definitive identification. The fragmentation of the silylated derivative is expected to produce characteristic ions, such as the trimethylsilyl ion (m/z 73) and fragments resulting from the cleavage of the bond between the silylated oxygen and the carbon atom. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex matrices. chromatographyonline.com For this compound, LC-MS/MS can be used for trace analysis and for profiling potential degradation products or metabolites in non-biological samples, such as environmental matrices. nih.gov The compound can be ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity, allowing for quantification at very low concentrations.
| Technique | Ionization Source | Key Applications |
|---|---|---|
| GC-MS | Electron Ionization (EI) | Structural confirmation of volatile derivatives, purity analysis. |
| LC-MS/MS | Electrospray Ionization (ESI) | Trace quantification in complex non-biological matrices, metabolite profiling. |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simple and cost-effective approach for the quantitative analysis of this compound, particularly for routine quality control applications where high sample throughput is required.
The benzodioxole ring system in this compound exhibits characteristic ultraviolet (UV) absorbance. A quantitative method can be developed based on measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). The concentration of the compound can then be determined using a calibration curve prepared from standards of known concentration, following the Beer-Lambert law. The presence of the fluorinated dioxolane ring and the ethanol (B145695) side chain will influence the exact λmax and the molar absorptivity. Studies on similar 1,3-benzodioxole (B145889) derivatives show strong absorption in the UV region. semanticscholar.org
For the quantification of the alcohol functional group, colorimetric assays can be employed. These assays are typically based on an enzymatic reaction where an alcohol oxidase catalyzes the oxidation of the primary alcohol to an aldehyde, producing hydrogen peroxide as a byproduct. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of a peroxidase to produce a colored product, the absorbance of which can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of the alcohol in the sample.
| Method | Principle | Wavelength |
|---|---|---|
| UV Spectrophotometry | Absorbance of the benzodioxole chromophore | λmax in the UV region (e.g., 230-280 nm) |
| Colorimetric Assay | Enzymatic oxidation of the alcohol group and subsequent color development | Visible region (e.g., 570 nm) |
Electrochemical Analysis Techniques
Electrochemical methods provide an alternative approach for the analysis of this compound, offering high sensitivity and the potential for the development of portable analytical devices. The electrochemical behavior of the compound is primarily associated with the redox activity of the benzodioxole moiety.
Cyclic voltammetry (CV) can be used to investigate the oxidation and reduction processes of this compound. By applying a potential sweep to a working electrode immersed in a solution of the compound, a voltammogram is obtained that provides information about the redox potentials and the reversibility of the electrochemical reactions. The oxidation of the benzodioxole ring is expected to be the primary electrochemical process. The presence of the difluoro group and the ethanol side chain will influence the oxidation potential.
For quantitative analysis, techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be utilized. These methods offer enhanced sensitivity compared to cyclic voltammetry by minimizing the background current. The peak current obtained in DPV or SWV is directly proportional to the concentration of the analyte, allowing for the development of a quantitative analytical method. The choice of the working electrode material (e.g., glassy carbon, boron-doped diamond) can significantly affect the sensitivity and selectivity of the analysis.
| Technique | Purpose | Typical Electrode |
|---|---|---|
| Cyclic Voltammetry (CV) | Investigation of redox behavior | Glassy Carbon Electrode |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis | Boron-Doped Diamond Electrode |
| Square-Wave Voltammetry (SWV) | Quantitative analysis | Glassy Carbon Electrode |
Future Research Directions and Challenges
Development of More Efficient and Atom-Economical Synthetic Pathways
A primary challenge in organofluorine chemistry is the development of synthetic methods that are both efficient and environmentally benign. rsc.orgnih.gov Future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined, atom-economical approaches for producing 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol. This involves maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste.
Key areas for investigation include the development of novel catalytic systems, potentially utilizing transition metals, to facilitate the direct and selective introduction of the difluorinated dioxolane moiety. researchgate.net One-pot reactions, where multiple transformations are carried out in a single reaction vessel, represent another promising avenue for improving efficiency and reducing the environmental impact of the synthesis. clockss.org The principles of Green Chemistry, such as the use of safer solvents and reducing energy consumption, will be central to these efforts. frontiersin.org
Table 1: Comparison of Hypothetical Synthetic Pathway Approaches
| Aspect | Traditional Pathway (Hypothetical) | Future Atom-Economical Pathway (Goal) |
|---|---|---|
| Number of Steps | Multiple, sequential steps with isolation of intermediates | Fewer steps, potentially a one-pot synthesis |
| Catalysis | Stoichiometric reagents | Catalytic amounts of reusable catalysts |
| Byproducts | Significant generation of waste | Minimal byproduct formation |
| Solvent & Energy | Use of hazardous solvents, multiple heating/cooling cycles | Greener solvents, ambient temperature reactions |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The unique electronic properties conferred by the two fluorine atoms on the dioxolane ring of this compound suggest that it may exhibit novel reactivity. The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the heterocyclic ring and the ethan-1-ol side chain. nih.gov
Future studies should aim to explore transformations that are currently unknown for this specific compound. This could involve investigating its behavior in cycloaddition reactions, which are powerful methods for constructing complex heterocyclic systems. nih.govuzh.ch Additionally, exploring the reactivity of the hydroxyl group in the side chain could lead to the synthesis of a diverse range of derivatives with potentially valuable properties. Understanding these new reaction pathways will expand the synthetic utility of this molecule as a building block in medicinal and materials chemistry. wesleyan.edu
Expansion of Applications in Emerging Areas of Materials Science
Fluorinated heterocyclic compounds are increasingly finding applications in advanced materials. researchgate.net The unique properties imparted by fluorine, such as enhanced thermal stability and altered electronic characteristics, make them attractive for use in organic electronics, polymers, and liquid crystals. researchgate.netalfa-chemistry.com
Future research should investigate the potential of this compound and its derivatives in these emerging fields. For instance, its incorporation into polymer backbones could lead to materials with improved durability and specific optical or electronic properties. The compound could also be explored as a component in the synthesis of novel organic light-emitting diodes (OLEDs) or as a building block for functional liquid crystals.
Deeper Integration of Computational Chemistry for Predictive Modeling
Computational chemistry and predictive modeling are becoming indispensable tools in the study of fluorinated compounds. acs.orgnih.gov These methods allow for the prediction of molecular properties, conformational preferences, and reaction outcomes, thereby guiding experimental work and accelerating the discovery process. nih.govhokudai.ac.jp
For this compound, computational methods like Density Functional Theory (DFT) can be employed to predict its 19F NMR spectra, which is crucial for characterization. nih.gov Furthermore, modeling can help in understanding the molecule's electrostatic potential and how the fluorine atoms influence its interactions with other molecules, which is vital for designing new materials or biologically active compounds. nih.gov Predictive models can also be used to estimate key physicochemical properties like lipophilicity (log P) and vapor pressure, which are important for both environmental fate assessment and drug design. acs.orgvanderbilt.edu
Table 2: Potential Applications of Computational Modeling
| Computational Method | Predicted Property/Application | Significance |
|---|---|---|
| Density Functional Theory (DFT) | NMR Spectra (19F, 13C, 1H), Molecular Electrostatic Potential | Aids in structural confirmation and understanding intermolecular interactions. nih.govnih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis, conformational stability | Provides insight into the effects of fluorination on molecular structure. |
| Molecular Dynamics (MD) Simulations | Interaction with biological targets or material interfaces | Helps in predicting biological activity or performance in materials. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or toxicity | Guides the design of safer and more effective compounds. |
Advances in In Situ and Real-Time Spectroscopic Monitoring of Reactions
To develop more efficient synthetic processes, a detailed understanding of reaction kinetics and mechanisms is essential. In situ and real-time spectroscopic monitoring techniques, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow chemists to observe reactions as they happen. nih.govrsc.orgmt.com
Applying these techniques to the synthesis of this compound would provide invaluable data for process optimization. rsc.org Real-time monitoring can help identify transient intermediates, determine reaction rates, and understand the influence of various parameters like temperature and catalyst loading. mt.com This knowledge is crucial for scaling up reactions from the laboratory to industrial production in a safe and efficient manner. spectroscopyonline.com 19F NMR spectroscopy would be particularly useful for monitoring the incorporation of the fluorine atoms into the molecule. researchgate.net
Opportunities for Collaborative and Interdisciplinary Research on Fluorinated Heterocycles
The full potential of this compound and other fluorinated heterocycles can only be realized through collaborative and interdisciplinary research. nih.govelsevierpure.com The complexity and unique properties of these compounds necessitate expertise from various fields.
Future progress will depend on collaborations between synthetic organic chemists, computational chemists, materials scientists, and biologists. elsevierpure.com Such partnerships can bridge the gap between the synthesis of novel compounds and their practical application. International conferences and workshops focused on organofluorine chemistry provide excellent platforms for fostering these collaborations and sharing cutting-edge research. lestudium-ias.com This interdisciplinary approach will be vital for tackling the challenges and seizing the opportunities presented by this fascinating class of molecules.
Q & A
Q. What methodologies quantify the compound’s persistence in aquatic systems?
- Methodological Answer : Use OECD 309 (water-sediment systems) to measure half-life. Analyze metabolites via non-targeted HRMS and compare with predictive models (EPI Suite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
